molecular formula C35H39N5O10 B1574195 (Ac)Phe-Lys(Alloc)-PABC-PNP

(Ac)Phe-Lys(Alloc)-PABC-PNP

Cat. No. B1574195
M. Wt: 689.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Ac)Phe-Lys(Alloc)-PABC-PNP is a useful chemical linker in antibody drug conjugates.

Scientific Research Applications

Enhanced Efficacy in Gastric Cancer Treatment

A novel prodrug of doxorubicin, Ac‐Phe‐Lys‐PABC‐ADM, was designed to deliver free doxorubicin effectively by relying on cathepsin B, aiming to reduce side effects. This prodrug demonstrated enhanced antitumor effect and reduced toxicities against gastric cancer peritoneal carcinomatosis, showing promise in targeted cancer therapy (Shao et al., 2012).

Effects on ERK1/2 Signaling Pathway

Another study focused on the effects of Ac-Phe-Lys-PABC-ADM on the MGC-803 cell line and its impact on the ERK1/2 signaling pathway. The prodrug triggered dose-dependent cytotoxicity and led to a significant reduction in cell viability, suggesting a different mechanism from traditional drugs (Yan, 2013).

Lysosomal Release of Doxorubicin

A study explored the use of cathepsin B-labile dipeptide linkers for the lysosomal release of doxorubicin from internalizing immunoconjugates. This approach showed potent, antigen-specific cytotoxic activity against tumor cell lines, indicating its potential for delivering drugs selectively to cancer cells (Dubowchik et al., 2002).

Mitochondria-Centered Apoptosis Involvement

Ac-Phe-Lys-PABC-DOX was studied for its molecular mechanisms of action using MGC-803 gastric cancer cells. The prodrug showed increased reactive oxygen species generation, reduced mitochondrial membrane potential, and cell cycle arrest, indicating a unique mitochondria-centered intrinsic apoptosis pathway (Zhong et al., 2013).

Synthesis of pH-Sensitive Polymers

Research on the synthesis of a pH-sensitive methacrylate amphiphilic polymer, PABC, revealed its potential in forming aqueous two-phase systems. The polymer displayed a high recovery rate and could partition various proteins, showing its applicability in biochemical separations (Qin & Cao, 2008).

In Vitro and In Vivo Antitumor Activity

A study on an albumin-binding prodrug of doxorubicin, incorporating a cathepsin B cleavable spacer Phe-Lys-PABC, showed promising in vitro and in vivo antitumor activity. This approach significantly increased the therapeutic index of doxorubicin, highlighting its potential in cancer treatment (Ajaj et al., 2009).

properties

Molecular Formula

C35H39N5O10

Molecular Weight

689.71

Origin of Product

United States

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